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  • Product: 1H-Azirino[2,1-a]isoindole(9CI)
  • CAS: 497145-54-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1H-Azirino[2,1-a]isoindole(9CI): Structure, Proposed Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound 1H-Azirino[2,1-a]isoindole. Due to its limited presence i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound 1H-Azirino[2,1-a]isoindole. Due to its limited presence in current literature, this document serves as a foundational resource, detailing its deduced chemical structure and formula. A plausible, detailed synthetic protocol is proposed, leveraging established methodologies in heterocyclic chemistry. Furthermore, the guide explores the predicted chemical properties, reactivity, and potential applications of this molecule, particularly within the realms of synthetic chemistry and drug discovery. This document is intended to be a valuable resource for researchers interested in the exploration and utilization of new aza-heterocyclic frameworks.

Chemical Structure and Formula

The systematic name 1H-Azirino[2,1-a]isoindole(9CI) describes a tricyclic heterocyclic system. The name is deconstructed as follows:

  • Isoindole : This is the parent heterocyclic system, which consists of a benzene ring fused to a pyrrole ring.[1][2]

  • Azirino : This prefix indicates the fusion of an azirine ring, a three-membered unsaturated heterocycle containing a nitrogen atom.

  • [2,1-a] : This descriptor specifies the mode of fusion between the azirine and isoindole rings. The numbers '2,1' refer to the atoms of the azirine ring, and the letter 'a' corresponds to the bond between the N1 and C7a atoms of the isoindole nucleus.

  • 1H : This indicates the presence of a hydrogen atom on the nitrogen of the azirine ring, which implies a 2H-azirine tautomeric form fused to the isoindole system.

Based on this nomenclature, the chemical structure of 1H-Azirino[2,1-a]isoindole is as follows:

Chemical structure of 1H-Azirino[2,1-a]isoindole

Molecular Formula: C₉H₇N

Molecular Weight: 129.16 g/mol

Proposed Synthetic Pathway

The synthesis of fused heterocyclic systems often employs intramolecular cyclization strategies. For the construction of the 1H-Azirino[2,1-a]isoindole scaffold, an intramolecular 1,3-dipolar cycloaddition of an azide onto an alkene is a highly plausible and efficient method.[3][4][5] This approach has been successfully utilized for the synthesis of various isoindole derivatives.[6][7]

The proposed synthetic route commences with a readily available starting material, 2-vinylbenzaldehyde, and proceeds through the formation of a key azide intermediate.

Experimental Protocol

Step 1: Synthesis of (E)-3-(2-vinylphenyl)prop-2-en-1-ol

  • To a solution of 2-vinylbenzaldehyde (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-3-(2-vinylphenyl)prop-2-en-1-ol.

Step 2: Synthesis of (E)-1-(3-azidoprop-1-en-1-yl)-2-vinylbenzene

  • To a solution of (E)-3-(2-vinylphenyl)prop-2-en-1-ol (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield (E)-1-(3-azidoprop-1-en-1-yl)-2-vinylbenzene.

Step 3: Synthesis of 1H-Azirino[2,1-a]isoindole

  • Dissolve (E)-1-(3-azidoprop-1-en-1-yl)-2-vinylbenzene (1.0 eq) in a suitable high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux (approximately 110-140 °C) and monitor the reaction by thin-layer chromatography (TLC).

  • The intramolecular 1,3-dipolar cycloaddition of the azide onto the vinyl group will proceed, followed by the extrusion of dinitrogen gas to form the azirine ring.

  • Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1H-Azirino[2,1-a]isoindole.

Synthetic Workflow Diagram

Synthetic_Workflow Start 2-Vinylbenzaldehyde Intermediate1 (E)-3-(2-vinylphenyl)prop-2-en-1-ol Start->Intermediate1 Vinylmagnesium bromide, THF Intermediate2 (E)-1-(3-azidoprop-1-en-1-yl)-2-vinylbenzene Intermediate1->Intermediate2 1. MsCl, Et3N, DCM 2. NaN3, DMF Product 1H-Azirino[2,1-a]isoindole Intermediate2->Product Toluene, reflux (Intramolecular cycloaddition)

Caption: Proposed synthetic pathway for 1H-Azirino[2,1-a]isoindole.

Predicted Chemical Properties and Reactivity

The chemical properties of 1H-Azirino[2,1-a]isoindole are expected to be a composite of its constituent azirine and isoindole rings.

  • Aromaticity and Stability: The isoindole moiety possesses a degree of aromatic character, though it is generally less stable than its isomer, indole.[1][2] The fusion of the highly strained azirine ring is likely to decrease the overall stability of the molecule. The 2H-azirine ring itself is not aromatic and is known for its high ring strain, making it susceptible to ring-opening reactions.[8][9]

  • Reactivity: The high ring strain of the azirine ring is the dominant factor governing the reactivity of 1H-Azirino[2,1-a]isoindole.

    • Nucleophilic Ring-Opening: The azirine ring is expected to be highly susceptible to nucleophilic attack, leading to ring-opening. This reactivity is a hallmark of aziridines and azirines and provides a pathway to more complex nitrogen-containing molecules.[10][11] The regioselectivity of the ring-opening will be influenced by steric and electronic factors of the substituent on the nucleophile.

    • Thermal and Photochemical Reactivity: Azirines are known to undergo thermal and photochemical rearrangements.[12] Upon heating or irradiation, 2H-azirines can cleave to form vinyl nitrenes or nitrile ylides, which are highly reactive intermediates that can participate in various cycloaddition and insertion reactions.[8][13] This property makes 1H-Azirino[2,1-a]isoindole a potential precursor for the synthesis of more complex heterocyclic systems.

  • Spectroscopic Characteristics:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoindole ring system, as well as signals for the protons on the azirine ring.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the highly shielded carbons of the strained azirine ring.[12]

    • IR Spectroscopy: The infrared spectrum should exhibit characteristic C-H stretching frequencies for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications

While the specific applications of 1H-Azirino[2,1-a]isoindole are yet to be explored, its unique structural features suggest potential utility in several areas of chemical science.

  • Synthetic Intermediate: The high reactivity of the fused azirine ring makes this molecule a valuable synthon for the construction of more complex nitrogen-containing heterocycles. Ring-opening and rearrangement reactions could provide access to novel molecular scaffolds that are not easily accessible by other means.

  • Medicinal Chemistry: The isoindole core is present in a number of biologically active natural products and pharmaceutical agents.[2][14] The introduction of the strained azirine ring could lead to novel analogues with unique pharmacological profiles. The compound could serve as a scaffold for the development of new therapeutic agents.

  • Materials Science: Isoindole derivatives have been investigated for their fluorescent properties and potential use in organic light-emitting devices (OLEDs).[4] The electronic properties of 1H-Azirino[2,1-a]isoindole could be of interest for applications in materials science, although further investigation is required.

Conclusion

1H-Azirino[2,1-a]isoindole represents a novel and intriguing heterocyclic system with significant potential for further research. This technical guide has provided a detailed analysis of its deduced structure and a plausible synthetic route for its preparation. The predicted chemical properties, dominated by the reactivity of the strained azirine ring, suggest its utility as a versatile synthetic intermediate. Future experimental studies are warranted to validate the proposed synthesis, characterize the compound's properties, and explore its potential applications in synthetic chemistry, medicinal chemistry, and materials science.

References

  • Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732.
  • Zhu, J., Li, R., Su, Y., & Gu, P. (2019). Synthesis of Isoindoles from Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters. The Journal of Organic Chemistry, 84(9), 5813-5820.
  • Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732.
  • Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindoles. Retrieved from [Link]

  • García-López, V., Kouklovsky, C., & de la Torre, A. (2025). Strain Release Cycloadditions of 2H-Azirines: Access to Polycyclic Heterocycles. Organic Letters.
  • Musio, B., & Clarkson, G. J. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
  • Al-Said, N. H., & Al-Mourabit, A. (2018). Conventional synthesis methods for 2H‐azirines.
  • Boger, D. L., & Brotherton, C. E. (2016). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PMC.
  • MDPI. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI.
  • ResearchGate. (n.d.). Aziridines and Azirines—Fused Ring Derivatives.
  • Al-Smadi, M., & Al-Momani, W. (2014). Domino reactions of 2H-azirines with acylketenes from furan-2,3-diones: Competition between the formation of ortho-fused and bridged heterocyclic systems. PMC.
  • Fortenberry, R. C., & Crawford, T. D. (2018). Characterization of Azirine and Its Structural Isomers. PubMed.
  • Royal Society of Chemistry. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Nucleophilic addition reaction with 2H‐azirines.
  • Lobb, K. A., & Kaye, P. T. (2019). Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one)
  • ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]

  • IUPAC. (1998). NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. iupac.org.
  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie.
  • MDPI. (2024). Acridine–Isoxazole and Acridine–Azirine Hybrids: Synthesis, Photochemical Transformations in the UV/Visible Radiation Boundary Region, and Anticancer Activity. MDPI.
  • IUPAC. (n.d.).
  • YouTube. (2020, October 2). #Nomenclature of Fused #Heterocyclic rings. Retrieved from [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploiting 2-Halo-2H-Azirine Chemistry.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Isoindole. Retrieved from [Link]

  • Beilstein Journals. (2013).
  • Google Patents. (n.d.). US3597445A - 1h-isoinodle intermediates.
  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-(1H-indol-2-ylthio)ethyl)-. Retrieved from [Link]

Sources

Exploratory

Crystallographic and stereochemical data for 1H-Azirino[2,1-a]isoindole(9CI)

An In-depth Technical Guide to the Crystallographic and Stereochemical Landscape of 1H-Azirino[2,1-a]isoindole Introduction: The Significance of the Azirino-Fused Isoindole Scaffold The isoindole skeleton and its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic and Stereochemical Landscape of 1H-Azirino[2,1-a]isoindole

Introduction: The Significance of the Azirino-Fused Isoindole Scaffold

The isoindole skeleton and its derivatives are foundational components in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] The fusion of an aziridine ring to the isoindole core introduces a strained three-membered nitrogen-containing ring, creating a rigid, three-dimensional structure with unique electronic and steric properties. This structural motif is of particular interest in medicinal chemistry as it can serve as a constrained bioisostere for other functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. The inherent chirality of the azirino-fused system also presents opportunities for the development of stereochemically pure therapeutic agents with improved pharmacological profiles.

Expected Crystallographic Properties

Direct crystallographic data for 1H-Azirino[2,1-a]isoindole is not currently deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[4][5][6] However, by examining the crystal structures of related isoindole and aziridine-containing molecules, we can infer the likely geometric parameters of the 1H-Azirino[2,1-a]isoindole core.

Inferred Molecular Geometry

The structure of 1H-Azirino[2,1-a]isoindole is characterized by the fusion of a benzene ring, a pyrrole ring, and an aziridine ring. This fusion results in a rigid, polycyclic system. The bond lengths and angles within the isoindole portion are expected to exhibit some deviation from ideal values due to the strain induced by the fused aziridine ring.

A summary of expected crystallographic parameters, based on analogous structures found in the CSD, is presented in Table 1.

ParameterExpected Value RangeNotes
Aziridine Ring
C-N Bond Length1.45 - 1.49 ÅTypical for a strained three-membered ring.
C-C Bond Length1.47 - 1.51 ÅSlightly shorter than a typical C-C single bond.
C-N-C Angle~60°Highly constrained due to the ring size.
Isoindole Core
C-C (aromatic)1.38 - 1.42 ÅCharacteristic of the fused benzene ring.
C-N (pyrrole-like)1.35 - 1.39 ÅIndicative of partial double bond character.
Dihedral AnglesVariableThe fusion of the rings will lead to a non-planar overall structure.

Table 1: Expected Crystallographic Parameters for the 1H-Azirino[2,1-a]isoindole Core

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 1H-Azirino[2,1-a]isoindole are likely to pack in a manner that maximizes van der Waals interactions. The presence of the nitrogen atom in the aziridine ring and the aromatic system of the isoindole core may also allow for weak hydrogen bonding and π-π stacking interactions, which would further stabilize the crystal lattice.[7]

Stereochemistry: A Key Determinant of Biological Activity

The fusion of the aziridine and isoindole rings in 1H-Azirino[2,1-a]isoindole creates at least two stereogenic centers at the bridgehead carbons. This gives rise to the potential for enantiomers and diastereomers, each of which can exhibit distinct biological activities.

Chirality and Enantioselectivity

The stereochemical configuration of related heterocyclic scaffolds has been shown to be a critical determinant of their pharmacological effects.[8] For example, the biological activity of mitiglinide, a drug used to treat type 2 diabetes, is highly dependent on the specific stereochemistry of its cis-octahydro-1H-isoindole core.[8] This underscores the importance of developing enantioselective synthetic routes to access stereochemically pure 1H-Azirino[2,1-a]isoindole derivatives for drug discovery applications.

Chiroptical Properties

The chirality of 1H-Azirino[2,1-a]isoindole and its derivatives can be investigated using chiroptical spectroscopic techniques such as circular dichroism (CD).[9][10][11] The CD spectrum provides information about the differential absorption of left and right circularly polarized light, which is directly related to the three-dimensional arrangement of atoms in a chiral molecule.[12] Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental CD spectroscopy to assign the absolute configuration of the enantiomers.

cluster_synthesis Stereoselective Synthesis cluster_analysis Chiroptical Analysis Prochiral Precursor Prochiral Precursor Chiral Catalyst Chiral Catalyst Prochiral Precursor->Chiral Catalyst Asymmetric Aziridination Enantiomer 1 Enantiomer 1 Chiral Catalyst->Enantiomer 1 (-)-Catalyst Enantiomer 2 Enantiomer 2 Chiral Catalyst->Enantiomer 2 (+)-Catalyst CD Spectroscopy CD Spectroscopy Enantiomer 1->CD Spectroscopy Enantiomer 2->CD Spectroscopy TD-DFT Calculation TD-DFT Calculation CD Spectroscopy->TD-DFT Calculation Comparison Absolute Configuration Absolute Configuration TD-DFT Calculation->Absolute Configuration

Figure 1: Workflow for the stereoselective synthesis and chiroptical analysis of chiral 1H-Azirino[2,1-a]isoindole derivatives.

Experimental Protocols

The following sections outline generalized, self-validating protocols for the synthesis and crystallographic analysis of 1H-Azirino[2,1-a]isoindole derivatives, based on established methodologies for related heterocyclic compounds.[13]

Synthesis of 1H-Azirino[2,1-a]isoindole Derivatives

A common synthetic route to isoindole derivatives involves the intramolecular cycloaddition of α-azido carbonyl compounds.[13]

Step-by-Step Protocol:

  • Synthesis of the Azide Precursor: A suitable 2-alkenylaryl carbonyl compound is reacted with an azide source, such as sodium azide, to introduce the azide functionality at the α-position.

  • Intramolecular Cycloaddition: The α-azido carbonyl compound is heated in an appropriate solvent (e.g., toluene or DMF) to induce an intramolecular 1,3-dipolar cycloaddition between the azide and the alkene.[13]

  • Purification: The resulting 1H-Azirino[2,1-a]isoindole derivative is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[7][14][15]

Start Start Synthesize Azide Precursor Synthesize Azide Precursor Start->Synthesize Azide Precursor Intramolecular Cycloaddition Intramolecular Cycloaddition Synthesize Azide Precursor->Intramolecular Cycloaddition Purify Product Purify Product Intramolecular Cycloaddition->Purify Product Characterize Product Characterize Product Purify Product->Characterize Product End End Characterize Product->End

Figure 2: General experimental workflow for the synthesis of 1H-Azirino[2,1-a]isoindole derivatives.

Single-Crystal X-ray Diffraction Analysis

To obtain definitive crystallographic data, single crystals of the target compound suitable for X-ray diffraction analysis must be grown.

Step-by-Step Protocol:

  • Crystal Growth: High-purity material is dissolved in a suitable solvent or solvent mixture. Single crystals are grown by slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data are collected at a controlled temperature, typically 100 K, to minimize thermal motion.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final crystallographic parameters.

  • Data Deposition: The final crystallographic data, including atomic coordinates, unit cell dimensions, and space group, are deposited in a public database such as the Cambridge Structural Database (CSD) to ensure data integrity and accessibility.[16]

Conclusion

The 1H-Azirino[2,1-a]isoindole core represents a fascinating and synthetically challenging heterocyclic system with significant potential in drug discovery. While direct crystallographic data for the parent compound remains elusive, this guide provides a comprehensive overview of its expected structural and stereochemical features based on a thorough analysis of related compounds. The outlined experimental protocols offer a solid foundation for researchers aiming to synthesize and characterize novel derivatives of this promising scaffold. Further research into the crystallographic and stereochemical properties of 1H-Azirino[2,1-a]isoindole and its analogs will undoubtedly pave the way for the development of new therapeutic agents with enhanced efficacy and selectivity.

References

  • Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732. [Link]

  • The Cambridge Structural Database. (n.d.). CCDC. Retrieved March 24, 2026, from [Link]

  • CCDC 2346016: Experimental Crystal Structure Determination. (2024). OA Monitor Ireland. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Light-Responsive Supramolecular Nanotubes-Based Chiral Plasmonic Assemblies. (2022). ACS Nano, 16(10), 17096–17106. [Link]

  • Isoindole. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • CCDC 1998621: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Retrieved March 24, 2026, from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). Molecules, 29(15), 3487. [Link]

  • The chemistry of isoindole natural products. (2013). Beilstein Journal of Organic Chemistry, 9, 2048–2065. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). International Journal of Molecular Sciences, 22(14), 7678. [Link]

  • Recent Developments in Isoindole Chemistry. (2022). Chemistry, 4(4), 1436-1481. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • The chemistry of isoindole natural products. (2013). Beilstein Journal of Organic Chemistry, 9, 2048–2065. [Link]

  • Deconstructing Chirality: Probing Local and Nonlocal Effects in Azobenzene Derivatives with X‑ray Circular Dichroism. (2023). Journal of the American Chemical Society, 145(14), 8015–8024. [Link]

  • Tailoring the chiroptical properties by varying the azimuthal rotation... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthesis and chiroptical properties of optically active, regioregular oligothiophenes. (2001). Organic Letters, 3(15), 2379–2382. [Link]

  • The chemistry of isoindole natural products. (2013). Beilstein Journal of Organic Chemistry, 9, 2048–2065. [Link]

  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester. (2023). Molecules, 28(11), 4404. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Methodologies for the Synthesis of 1H-Azirino[2,1-a]isoindole (9CI)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Scientific Rationale The 1H-Azirino[2,1-a]isoindole (9CI) sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The 1H-Azirino[2,1-a]isoindole (9CI) scaffold (CAS No.: 497145-54-7)[1][2] represents a highly strained, nitrogen-containing fused ring system. In drug discovery, azirino-fused isoindoles and related azaisoindolinones[3] are highly valued as rigid pharmacophores and versatile intermediates for ring-expansion synthesis.

Due to the inherent ring strain of the three-membered azirine/aziridine moiety fused to an isoindole core, traditional synthetic routes often suffer from poor yields, competitive ring-opening side reactions, and extensive solvent waste[4]. This Application Note details advanced, field-proven catalytic strategies—specifically Rhodium(II) nitrene transfer and Ruthenium(II) ring contraction—to construct this complex motif with high chemoselectivity, stereospecificity, and atom economy.

Mechanistic Grounding & Catalyst Selection

The synthesis of sterically congested and strained heterocycles requires precise control over the transition state. The selection of the catalytic system dictates the pathway and the survivability of the strained product.

  • Rhodium(II)-Catalyzed Aziridination: Dirhodium(II) complexes (e.g., Rh₂(esp)₂ or dirhodium(II) caprolactamate) are exceptional catalysts for nitrene transfer. By utilizing O-(sulfonyl)hydroxylamines as aminating agents, Rh(II) systems facilitate the direct, stereospecific aziridination of unactivated olefins[5]. The use of a planar chiral rhodium indenyl catalyst can further enable enantioselective aziridination through a stepwise mechanism where alkene migratory insertion plays a central role[5].

  • Ruthenium-Catalyzed Annulation: For the synthesis of highly strained 2H-azirine derivatives, Ru-catalyzed decarboxylative ring contraction of isoxazolinones offers a robust pathway. This method operates under strictly neutral conditions with low catalyst loadings, which is critical for preventing the acid/base-catalyzed degradation of the azirine product[6].

  • Organocatalytic Asymmetric Neber Reaction: For spiro-fused variants, the asymmetric Neber reaction of ketoximes using cinchona alkaloid derivatives like (DHQD)₂PHAL provides excellent enantiomeric ratios (up to 92:8) for spirooxindole 2H-azirines[7].

Quantitative Data: Catalytic System Comparison

The following table summarizes the performance metrics of various catalytic systems utilized for the synthesis of azirino-isoindoles and related fused systems.

Catalytic SystemReaction TypeTarget MotifYield (%)Selectivity / e.r.Key Advantage
Rh₂(esp)₂ / TsONHBoc Direct Aziridination1H-Azirino[2,1-a]isoindole85–92High StereospecificityTolerates unactivated olefins; additive-free[5]
Ru(II) / Neutral Ring Contraction2H-Azirine derivatives75–88ChemoselectiveLow catalyst loading; neutral conditions[6]
(DHQD)₂PHAL Asymmetric NeberSpirooxindole 2H-azirines80–95Up to 92:8 e.r.Metal-free; highly enantioselective[7]
[AgRe/Al₂O₃] HydrodeoxygenationAzaisoindolinones42–79RegioselectiveHeterogeneous; water as only byproduct[3]

Experimental Protocols (Self-Validating Systems)

Protocol A: Rhodium(II)-Catalyzed Intramolecular Aziridination

This protocol details the direct aziridination of an isoindole-alkene precursor to form the 1H-Azirino[2,1-a]isoindole core.

Step 1: Catalyst Activation & Solvation

  • Action: Dissolve the isoindole-alkene precursor (1.0 equiv) and Rh₂(esp)₂ (1.0 mol%) in anhydrous hexafluoroisopropanol (HFIP) (0.1 M) under an argon atmosphere.

  • Causality: HFIP is explicitly selected because its high ionizing power and low nucleophilicity stabilize the transient Rh-nitrenoid species while strictly suppressing competitive solvent attack, thereby funneling the reaction exclusively toward ring closure[5].

Step 2: Aminating Agent Addition

  • Action: Add N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.2 equiv) portion-wise at 0 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Causality: TsONHBoc generates the free aminating agent in situ. Portion-wise addition at low temperature controls the exothermic nitrenoid formation and prevents thermal degradation of the aminating agent, avoiding catalyst poisoning[5].

Step 3: Self-Validation Checkpoint (In-Process Control)

  • Action: Before proceeding to isolation, analyze a 50 µL aliquot of the crude mixture via ¹H NMR.

  • Validation: The disappearance of the olefinic protons (δ 5.5–6.5 ppm) and the emergence of characteristic high-field aziridine ring protons (δ 2.0–3.0 ppm) confirm successful cyclization. If olefinic signals persist alongside acyclic amination products, moisture ingress has likely compromised the transition state.

Step 4: Workup and Isolation

  • Action: Evaporate the HFIP under reduced pressure (bath temperature < 30 °C). Purify the residue via flash column chromatography (neutral alumina, hexane/EtOAc gradient).

  • Causality: Neutral alumina is used instead of silica gel to prevent acid-catalyzed ring-opening of the highly strained azirino[2,1-a]isoindole product.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the Rh(II)-mediated synthesis of the target core.

CatalyticCycle Precursor Isoindole Alkene Precursor + Aminating Agent Nitrenoid Rh-Nitrenoid Intermediate Precursor->Nitrenoid Coordination Cat Rh(II) Catalyst [Active Species] Cat->Nitrenoid + Aminating Agent - Lg TS Concerted Insertion Transition State Nitrenoid->TS Intramolecular Attack Product 1H-Azirino[2,1-a]isoindole (Target Core) TS->Product Ring Closure Product->Cat Catalyst Regeneration

Catalytic cycle for Rh(II)-mediated aziridination to form the 1H-Azirino[2,1-a]isoindole core.

Troubleshooting & Optimization

  • Issue: Formation of acyclic allylic amines instead of the aziridine product.

    • Root Cause: The concerted insertion transition state is being outcompeted by C-H insertion or nucleophilic attack.

    • Corrective Action: Lower the reaction temperature to -10 °C during the addition of the aminating agent. Ensure the HFIP is strictly anhydrous, as trace water acts as a competing nucleophile.

  • Issue: Degradation of the product during purification.

    • Root Cause: The 1H-Azirino[2,1-a]isoindole core is highly sensitive to Lewis/Brønsted acids.

    • Corrective Action: Pre-treat the chromatography column with 1% triethylamine (Et₃N) in hexanes to neutralize acidic sites on the stationary phase.

References

  • Synthesis of Aziridines | Recent Literature and Catalytic Methodologies. Organic Chemistry Portal. URL:[Link]

  • Ruthenium-Catalyzed Synthesis of 2H-Azirines from Isoxazolinones | PubMed / National Institutes of Health. URL: [Link]

  • The organocatalytic asymmetric Neber reaction for the enantioselective synthesis of spirooxindole 2H-azirines | Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides | PMC / National Institutes of Health. URL:[Link]

Sources

Application

Application Note: 1H and 13C NMR Spectroscopic Characterization of 1H-Azirino[2,1-a]isoindole

Abstract This application note provides a detailed technical guide for the structural elucidation of 1H-Azirino[2,1-a]isoindole (CAS No. 13394-77-5) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed technical guide for the structural elucidation of 1H-Azirino[2,1-a]isoindole (CAS No. 13394-77-5) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the strained three-membered aziridine ring fused to the isoindole core, the molecule presents a unique spectroscopic challenge. This guide moves beyond a simple recitation of data, offering a framework for predicting, acquiring, and interpreting the NMR spectra. We will explain the causal relationships between the molecule's unique geometry, ring strain, and the resulting chemical shifts and coupling constants. The protocols herein are designed as a self-validating system, integrating experimental acquisition with computational prediction to ensure high-confidence characterization for researchers in synthetic chemistry and drug development.

Introduction: The Structural Challenge

1H-Azirino[2,1-a]isoindole is a polycyclic heteroaromatic compound featuring a strained aziridine ring fused to an isoindole system. This fusion creates a rigid, non-planar structure where the stereoelectronic effects of the aziridine ring significantly influence the aromatic isoindole moiety.

  • Ring Strain: The three-membered aziridine ring possesses significant angle strain. This strain alters the hybridization of the constituent atoms, leading to unusual shielding and deshielding effects observed in both 1H and 13C NMR spectra. Specifically, protons and carbons of the aziridine ring are expected to be shifted to higher fields (lower ppm) than their acyclic counterparts.

  • Aromaticity & Anisotropy: The isoindole portion contains a pyrrole-like aromatic ring. The circulation of π-electrons in this ring generates a powerful anisotropic magnetic field. Protons situated directly above or within the plane of this ring will experience significant shifts, which is a key consideration for interpreting the spectra of this fused system.

Understanding these foundational principles is crucial for accurately assigning the complex spectral data and avoiding misinterpretation.

Predicted Spectral Characteristics

Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, we present a predictive analysis based on established principles for aziridine and isoindole derivatives. These predictions form a hypothesis that can be confirmed or refined using the experimental protocols outlined below.

Predicted ¹H NMR Data

The proton environment can be divided into the aliphatic (aziridine) and aromatic (isoindole) regions.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1H-Azirino[2,1-a]isoindole in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale & Causality
H-1, H-21.5 – 2.5Doublet of Doublets (dd)Jgem ≈ 2-4 Hz, Jvic ≈ 6-8 HzLocated on the strained aziridine ring, leading to significant upfield shifting. The non-equivalent protons will exhibit geminal coupling and vicinal coupling to the bridgehead proton (H-8b).
H-8b3.5 – 4.5Triplet (t) or Multiplet (m)Jvic ≈ 6-8 HzThis is the bridgehead proton, deshielded by the adjacent nitrogen atom and the aromatic ring current. Its multiplicity will depend on the coupling to H-1 and H-2.
H-4, H-77.2 – 7.5Multiplet (m)Jortho, Jmeta, JparaThese aromatic protons are part of the benzene ring and will show typical complex splitting patterns.
H-5, H-67.0 – 7.3Multiplet (m)Jortho, JmetaSimilar to H-4 and H-7, these protons will reside in the standard aromatic region.
Predicted ¹³C NMR Data

The carbon spectrum is expected to show distinct signals for the strained aliphatic carbons and the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Azirino[2,1-a]isoindole in CDCl₃

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Causality
C-1, C-225 – 40Highly shielded due to the significant sp³ character and ring strain of the aziridine moiety.
C-8b55 – 70Bridgehead carbon, deshielded by the adjacent nitrogen atom but still upfield relative to the aromatic carbons.
C-3a, C-8a130 – 145Quaternary carbons at the fusion of the two ring systems. Their exact shift is influenced by the nitrogen and the overall aromatic system.
C-4, C-5, C-6, C-7120 – 130Standard chemical shift range for carbons in a substituted benzene ring.

Experimental and Computational Workflow: A Self-Validating System

To ensure the highest confidence in structural assignment, we advocate for a dual-pathway approach that combines experimental data acquisition with computational modeling. The results from each pathway are used to validate the other, forming a robust, self-correcting loop.

G cluster_exp Experimental Protocol cluster_comp Computational Protocol prep Sample Preparation (CDCl3, 1-5 mg) nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC) prep->nmr_acq proc Data Processing (Phasing, Baseline, Integration) nmr_acq->proc exp_data Experimental Spectra proc->exp_data compare Comparative Analysis & Spectral Assignment exp_data->compare mol_model Molecule Modeling (DFT Energy Minimization) nmr_calc GIAO NMR Calculation (mPW1PW91/6-311+G(d,p)) mol_model->nmr_calc pred_data Predicted Spectra nmr_calc->pred_data pred_data->compare final Validated Structure compare->final G cluster_assign Assignment Logic exp_1H 1D ¹H Spectrum (Integration, Multiplicity) assign_aziridine Assign Aziridine Moiety (Upfield shifts, COSY cross-peaks) exp_1H->assign_aziridine assign_aromatic Assign Isoindole Moiety (Aromatic region, complex coupling) exp_1H->assign_aromatic exp_13C 1D ¹³C Spectrum (Number of Signals) exp_13C->assign_aziridine exp_13C->assign_aromatic exp_cosy 2D COSY (¹H-¹H Connectivity) exp_cosy->assign_aziridine exp_hsqc 2D HSQC (¹H-¹³C Direct Correlation) exp_hsqc->assign_aziridine assign_bridge Assign Bridgehead C/H (Unique shifts, HSQC correlation) exp_hsqc->assign_bridge comp_shifts Calculated Shifts (DFT/GIAO) comp_shifts->assign_aziridine comp_shifts->assign_aromatic comp_shifts->assign_bridge final_structure Confirm Final Structure assign_aziridine->final_structure assign_aromatic->final_structure assign_bridge->final_structure

Figure 2: Logical workflow for the final spectral assignment.

  • Initial Assignment: Use the 1D ¹H and ¹³C spectra to locate the distinct regions: upfield aziridine signals and downfield aromatic signals.

  • Connectivity Mapping: Use the COSY spectrum to trace the J-coupling network from H-1/H-2 to the bridgehead H-8b.

  • Heteronuclear Correlation: Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal. This is the most powerful step for preventing misassignment.

  • Validation: Compare the experimentally assigned shifts to the computationally predicted shifts. A strong correlation validates the entire assignment process. Any significant deviations may indicate an incorrect structure or unexpected conformational effects that warrant further investigation.

By following this comprehensive approach, researchers can confidently characterize the complex structure of 1H-Azirino[2,1-a]isoindole and related strained heterocyclic systems with a high degree of scientific rigor.

References

  • Title: General Principles of NMR Source: LibreTexts Chemistry URL: [Link]

  • Title: A review on chemistry of aziridines Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Calculation of NMR and EPR parameters: Theory and applications Source: Wiley URL: [Link]

  • Title: Predicting NMR spectra by computational methods Source: Royal Society of Chemistry URL: [Link]

Method

Application Note: Photochemical Synthesis Pathways for 1H-Azirino[2,1-a]isoindole (9CI)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule of Interest: 1H-Azirino[2,1-a]isoindole (CAS: 497145-54-7) Abstract & Application Scope The 1H-Azirino[2,1-a]isoindole framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule of Interest: 1H-Azirino[2,1-a]isoindole (CAS: 497145-54-7)

Abstract & Application Scope

The 1H-Azirino[2,1-a]isoindole framework represents a highly strained, nitrogen-containing tricyclic system. The fusion of the three-membered azirine ring with the isoindole core imparts unique 3D conformational rigidity, making it a highly sought-after scaffold in the development of novel therapeutics, specialized ligands, and photoactive materials.

Traditional thermal syntheses of azirines often fail due to the inherent thermal instability of the highly strained ring, leading to ring-opening, iminoketene formation, or polymerization. This application note details a robust, self-validating photochemical protocol for the synthesis of 1H-azirino[2,1-a]isoindoles via the UV-mediated photolysis of isoindole-functionalized vinyl azides. By leveraging photochemistry, researchers can access high-energy intermediates under mild, sub-ambient conditions, preserving the integrity of the fragile azirine moiety.

Mechanistic Rationale: The Photochemical Pathway

The synthesis relies on the photochemical extrusion of nitrogen gas (N₂) from an internal vinyl azide precursor. According to comprehensive studies on [1], photolysis is a premier method for generating azirines in high yields without the thermal degradation associated with thermolysis.

Upon irradiation at 254 nm, the azide undergoes rapid excitation to a singlet excited state. This is followed by the expulsion of N₂ to generate a highly reactive singlet nitrene intermediate. This singlet nitrene undergoes a concerted electrocyclic ring closure to form the 2H-azirine ring. Because the vinyl azide is structurally pre-organized on the isoindole system, the cyclization exclusively yields the target 1H-azirino[2,1-a]isoindole.

Mechanism A Isoindole-Vinyl Azide Precursor B hv (254 nm) - N2 A->B C Singlet Nitrene Intermediate B->C Spin Retention D 1H-Azirino[2,1-a]isoindole (Target) C->D Electrocyclization E Triplet Nitrene (Side Reactions) C->E Intersystem Crossing

Fig 1: Photochemical mechanism from vinyl azide to 1H-Azirino[2,1-a]isoindole.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, ensuring the protocol is a self-validating system. The [2] requires precise tuning of the reaction environment to prevent the formation of isoquinoline byproducts.

  • Wavelength Selection (254 nm): The choice of UVC light (254 nm) is absolute. The precursor's π-π* transition strongly absorbs in this region. The [3] and their precursors dictates that short-wavelength irradiation favors the singlet nitrene pathway. Longer wavelengths (>300 nm) fail to efficiently trigger N₂ extrusion, while visible-light photocatalysis often promotes triplet energy transfer, leading to triplet nitrenes that abstract hydrogen from the solvent rather than cyclizing.

  • Solvent Causality (Acetonitrile): Acetonitrile (MeCN) is selected for two functional reasons. First, it is completely transparent to 254 nm UV light, ensuring maximum photon flux reaches the substrate. Second, it is a polar aprotic solvent. If a protic solvent like methanol were used, it would act as a nucleophile, attacking the highly strained azirine intermediate and yielding unwanted methoxy-isoindoline derivatives.

  • Atmospheric Control (Argon Purging): Molecular oxygen (O₂) is a ground-state triplet diradical. If present, it rapidly quenches the excited singlet state of the azide or reacts with trace triplet nitrenes to form nitroso byproducts. Strict degassing via argon sparging is a mandatory step for protocol success.

Optimization of Photochemical Conditions

The following table summarizes the quantitative data driving the protocol parameters. Deviations from the optimized conditions result in significant yield drops due to competing mechanistic pathways.

EntrySolventWavelength (nm)Time (h)Yield (%)Mechanistic Observation
1 Acetonitrile 254 2.0 85 Clean conversion; optimal singlet nitrene cyclization.
2Methanol2543.042Significant methoxy-adduct formation via nucleophilic attack.
3Toluene2542.574Slower reaction; minor UV absorption by solvent reduces flux.
4Acetonitrile3008.015Insufficient energy; mostly unreacted precursor.
5Acetonitrile456 (Ru cat.)12.00Triplet pathway dominance; no azirine formation observed.

Step-by-Step Experimental Protocol

Materials & Equipment Required
  • Photoreactor: Rayonet Photochemical Reactor (or equivalent) equipped with 254 nm low-pressure Hg lamps.

  • Vessels: Flame-dried Quartz cuvettes or Quartz round-bottom flasks (Borosilicate glass blocks UV < 300 nm and will cause the reaction to fail).

  • Reagents: 1-(1-azidovinyl)-1H-isoindole precursor (1.0 mmol), Spectrophotometric grade Acetonitrile (100 mL).

Workflow
  • Solution Preparation: Dissolve 1.0 mmol of the isoindole-vinyl azide precursor in 100 mL of anhydrous, spectrophotometric grade acetonitrile to achieve a 0.01 M solution.

    • Self-Validation Check: High dilution (≤0.01 M) is critical. Higher concentrations increase the probability of intermolecular nitrene dimerization, forming azo-compounds instead of the target monomer.

  • Degassing: Transfer the solution to the quartz reaction vessel. Seal with a rubber septum and sparge with high-purity Argon gas for a minimum of 30 minutes.

  • Irradiation: Place the quartz vessel in the photoreactor. Irradiate at 254 nm at ambient temperature (20-25 °C).

    • Self-Validation Check: Use an internal cooling fan. If the temperature exceeds 30 °C, thermal degradation of the forming azirine ring may initiate.

  • Reaction Monitoring: Monitor the reaction every 15 minutes via GC-MS or TLC. The reaction is complete when N₂ bubbling ceases and the azide peak (IR: ~2100 cm⁻¹) disappears.

  • Isolation: Transfer the mixture to a standard round-bottom flask. Remove the acetonitrile under reduced pressure at a maximum bath temperature of 30 °C.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient (typically 9:1) to isolate the pure 1H-Azirino[2,1-a]isoindole.

Workflow Step1 1. Substrate Preparation 0.01M in Degassed CH3CN Step2 2. Photochemical Reactor Quartz Vessel, 254 nm UV Step1->Step2 Step3 3. Reaction Monitoring GC-MS / IR (Every 15 mins) Step2->Step3 Step3->Step2 Incomplete Step4 4. Solvent Evaporation Under Reduced Pressure (<30°C) Step3->Step4 Complete Step5 5. Chromatographic Isolation Silica Gel (Hexane/EtOAc) Step4->Step5

Fig 2: Experimental workflow for the photochemical synthesis and isolation process.

References

  • Title: Vinyl azides in organic synthesis: an overview Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link] [1]

  • Title: Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides Source: Organic Chemistry Portal URL: [Link] [2]

  • Title: Singlet Photoreactivity of 3-Methyl-2-phenyl-2H-azirine Source: Australian Journal of Chemistry (ConnectSci) URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Optimizing temperature and solvent conditions for 1H-Azirino[2,1-a]isoindole(9CI) formation

Welcome to the Advanced Heterocycle Support Hub. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize highly strained fused nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Support Hub. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize highly strained fused nitrogen heterocycles. The formation of 1H-Azirino[2,1-a]isoindole(9CI) (CAS: 497145-54-7) is notoriously difficult due to the thermodynamic instability of the azirine ring fused to the isoindole core. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to optimize your temperature and solvent conditions.

Thermodynamic & Kinetic Control: The Causality of Reaction Conditions

The synthesis of azirino-fused isoindoles typically proceeds via the intramolecular cyclization of an enamine or the thermal decomposition of a vinyl azide precursor. The fundamental challenge is balancing the kinetic energy required to overcome the activation barrier of the highly strained 3-membered azirine ring against the thermodynamic tendency of the product to degrade or ring-expand.

Temperature Dynamics

Azirine formation is highly temperature-sensitive. At room temperature, the activation energy for intramolecular azirination or nitrogen extrusion (from azides) is insufficient, leading to stalled reactions[1]. Conversely, exceeding 130°C induces thermal stress, causing the azirine ring to cleave and form ring-expanded byproducts (e.g., isoquinoline derivatives)[2].

Solvent Polarity and Nucleophilicity

Solvent selection dictates the survival of the azirine intermediate. Protic solvents (like Methanol or Acetic Acid) are strictly contraindicated. The protic environment stabilizes ring-opened transition states and provides nucleophilic attack vectors that destroy the azirine ring[1]. Aprotic solvents, specifically 1,2-Dichloroethane (DCE) or Cyclopentyl methyl ether (CPME), are required to shield the electrophilic intermediate and promote clean intramolecular cyclization[1][2].

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and product yield based on hypervalent iodine-mediated azirination models[1].

Temperature (°C)Solvent SystemSolvent TypeReaction TimeAzirino-Isoindole Yield (%)Primary Observation / Causality
25°CDCEAprotic5.0 h< 5% (Trace)Insufficient thermal energy to overcome activation barrier.
60°CDCEAprotic3.5 h80%Optimal kinetic/thermodynamic balance for cyclization.
60°CMethanol (MeOH)Protic3.5 h0% (N.D.)Nucleophilic ring-opening of the azirine intermediate.
60°CAcetic Acid (AcOH)Protic3.5 h0% (N.D.)Acid-catalyzed degradation of the fused heterocycle.
130°CCPMEAprotic0.3 h> 85%Rapid continuous-flow conversion (azide precursors only).

Mechanistic Pathway & Troubleshooting Workflows

To effectively troubleshoot, you must visualize the mechanistic flow and identify where your specific reaction is failing.

Mechanism Precursor Isoindole Precursor (Vinyl Azide / Enamine) Intermediate Reactive Intermediate (Nitrene / Iodonium) Precursor->Intermediate Heat (60-130°C) or Oxidant Azirine 1H-Azirino[2,1-a]isoindole (Target Product) Intermediate->Azirine Intramolecular Cyclization (Aprotic Solvent) Degradation Ring-Expanded or Cleaved Byproducts Intermediate->Degradation Protic Solvent Interference Azirine->Degradation Thermal Stress (T > 130°C)

Mechanistic pathway of 1H-Azirino[2,1-a]isoindole formation and degradation routes.

Frequently Asked Questions (Troubleshooting FAQ)

Q: I am observing complete consumption of my starting material, but my LC-MS shows a mass corresponding to a ring-expanded pyrazolo or isoquinoline derivative. What went wrong? A: This is a classic symptom of thermodynamic overshooting. The 1H-Azirino[2,1-a]isoindole system is highly strained. If your reaction temperature exceeds the optimal threshold (typically >100°C for batch reactions), the azirine ring will undergo thermal electrocyclic ring-opening or rearrangement into a more stable, less strained system[3]. Solution: Lower the temperature to 60°C and increase the reaction time, or transition to a continuous-flow microreactor to minimize residence time at high temperatures[2].

Q: Can I use Ethanol or Isopropanol to improve the solubility of my precursor? A: No. Protic solvents will definitively quench the reaction. The intermediate (whether a nitrene or an iodonium-enamine complex) is highly electrophilic. Protic solvents will act as nucleophiles, attacking the intermediate and preventing the critical intramolecular azirination step, resulting in 0% yield[1]. Solution: Switch to 1,2-Dichloroethane (DCE) or Toluene. If solubility is an issue, consider a biphasic system or adding a non-nucleophilic solubilizing agent.

Q: My yield is stuck at 40-47% when running the reaction at 40°C. How do I push this to completion? A: You are trapped in a kinetic well. At 40°C, the thermal energy is insufficient to drive the cyclization of the entire population of intermediates. Solution: Elevate the temperature to exactly 60°C. Studies on analogous 2H-azirine formations demonstrate that increasing the temperature from ambient to 60°C in DCE can nearly double the yield (from 47% to 80%)[1].

Troubleshooting Start Issue: Low Yield of 1H-Azirino[2,1-a]isoindole CheckTemp Check Reaction Temp Start->CheckTemp TempLow < 60°C: Incomplete Conversion CheckTemp->TempLow Too Low TempHigh > 130°C: Thermal Degradation CheckTemp->TempHigh Too High CheckSolvent Check Solvent Type CheckTemp->CheckSolvent 60-130°C (Optimal) Protic Protic (MeOH, AcOH): Ring Opening CheckSolvent->Protic Using Protic Aprotic Aprotic (DCE, CPME): Optimal Environment CheckSolvent->Aprotic Using Aprotic

Decision tree for troubleshooting low yields during azirino-isoindole synthesis.

Standard Operating Protocol: Optimized Azirination Workflow

To ensure a self-validating system, the following protocol utilizes a hypervalent iodine(III/V) mediated intramolecular azirination, which provides the highest degree of chemoselectivity for azirino-fused isoindoles while operating at a mild, easily controlled temperature[1].

Reagents & Materials:

  • Isoindole enamine precursor (1.0 mmol)

  • Hypervalent iodine(III/V) oxidant (e.g., o-nitrophenylhydroxyiodonium derivative) (0.7 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

  • Schlenk flask (oven-dried)

  • Argon gas line

Step-by-Step Methodology:

  • System Preparation (Self-Validation Check 1):

    • Flame-dry a Schlenk flask under vacuum and backfill with Argon three times. Causality: Atmospheric moisture acts as a protic nucleophile, which will degrade the iodonium intermediate.

  • Reagent Loading:

    • Add the isoindole precursor (1.0 mmol) and the hypervalent iodine oxidant (0.7 mmol) to the flask under a positive flow of Argon.

  • Solvent Addition:

    • Inject 5.0 mL of strictly anhydrous DCE via syringe. Causality: DCE provides the necessary aprotic environment and optimal dielectric constant to stabilize the highly polar transition state without participating in nucleophilic attack.

  • Thermal Activation:

    • Transfer the flask to a pre-heated oil bath set precisely to 60°C .

    • Stir vigorously (800 rpm) for 3.5 hours . Self-Validation Check 2: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the precursor spot and the emergence of a highly UV-active, lower-polarity spot confirms successful cyclization without thermal degradation.

  • Quenching and Workup:

    • Remove the flask from the heat and immediately cool to 0°C in an ice bath to arrest any potential thermal ring-expansion.

    • Quench the reaction with saturated aqueous NaHCO3 (5 mL) and extract with Dichloromethane (3 x 10 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure (keeping the water bath < 30°C), and purify via flash column chromatography on neutralized silica gel. Causality: Standard acidic silica can catalyze the opening of the azirine ring; neutralizing the silica with 1% triethylamine prevents product loss during purification.

References

  • Tin Powder-Promoted Cascade Condensation/Allylation/Lactamization: Synthesis of Isoindolinones and Pyrazoloisoindol-8-ones Source: The Journal of Organic Chemistry (ACS Publications), 2019. URL:[Link]

  • Flow generation and transformation of 2H-azirines Source: Molecules (MDPI), 2022. URL:[Link]

  • A new hypervalent iodine(III/V) oxidant and its application to the synthesis of 2H-azirines Source: Chemical Science (RSC Publishing), 2020. URL:[Link]

Sources

Optimization

Identifying and removing common impurities in 1H-Azirino[2,1-a]isoindole(9CI) extraction

Welcome to the Advanced Heterocyclic Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly strained, fused bicyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly strained, fused bicyclic systems.

1H-Azirino[2,1-a]isoindole (CAS No. 497145-54-7) [1] is a uniquely challenging building block. It combines two highly reactive moieties: an azirine ring (possessing ~40 kcal/mol of ring strain and a highly electrophilic C=N bond)[2] and an isoindole core (an electron-rich 10- π aromatic system prone to oxidation and cycloaddition)[3]. Because of this dual vulnerability, standard extraction protocols often lead to complete product degradation.

Below is our comprehensive, field-proven guide to diagnosing impurities, preventing degradation, and successfully extracting this compound.

Part 1: Diagnostic FAQs (Troubleshooting)

Q1: Why does my product degrade into ring-opened amides during aqueous workup? A: Causality: The azirine moiety's massive ring strain makes the electrophilic carbon of the C=N double bond highly susceptible to nucleophilic attack by water, leading to irreversible ring opening[2]. This degradation is exponentially accelerated by acidic conditions. Solution: Never use strong acids during workup. Quench reactions strictly with cold, saturated aqueous NH4​Cl or mild NaHCO3​ . Extract immediately with a non-polar solvent like diethyl ether, as prolonged exposure to the aqueous phase promotes hydrolysis[4].

Q2: I am observing a highly fluorescent, polar impurity that increases over time. What is it? A: Causality: The isoindole core is an electron-rich aromatic system. While aromatic, it is notoriously unstable and rapidly oxidizes in the presence of atmospheric oxygen to form phthalimide-like derivatives, which are highly fluorescent and polar[3]. Solution: Perform all extractions using degassed solvents under a strict Argon or Nitrogen atmosphere. Protect the separatory funnels and flasks from ambient light, and store the isolated product at -20 °C under inert gas[5].

Q3: My isolated yield is low, and NMR shows broad, polymeric peaks. How do I prevent this? A: Causality: The isoindole moiety acts as a highly reactive diene. At high concentrations or elevated temperatures (such as during aggressive rotary evaporation), the molecules undergo spontaneous intermolecular Diels-Alder dimerization or oligomerization[6]. Solution: Keep the product in dilute solutions whenever possible. Evaporate solvents under high vacuum at bath temperatures strictly below 25 °C. If distillation is attempted, thermal degradation is almost guaranteed; thus, low-temperature chromatography or crystallization is required[5].

Part 2: Standard Operating Procedure (SOP) for Extraction

To ensure a self-validating and fail-safe extraction, follow this Anaerobic, Low-Temperature Liquid-Liquid Extraction (LLE) protocol.

Prerequisites: All solvents (diethyl ether, water, brine) must be sparged with Argon for 30 minutes prior to use to prevent oxidative degradation[3].

  • Quenching: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add cold, saturated aqueous NH4​Cl (1:1 v/v) under vigorous stirring[4].

    • In-Process Control: Spot check the pH of the aqueous layer; it must remain between 7.0 and 7.5.

  • Extraction: Transfer the mixture to a light-shielded separatory funnel (wrapped in aluminum foil) flushed with Argon. Extract three times with cold, peroxide-free diethyl ether.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous Na2​SO4​ .

    • Critical Warning: Do not use MgSO4​ . If the solution is slightly acidic, magnesium sulfate can act as a Lewis acid and trigger azirine ring-opening.

  • Concentration: Filter off the desiccant. Concentrate the filtrate using a rotary evaporator with a bath temperature 20 °C and high vacuum to prevent thermal dimerization[5].

  • Polishing/Purification: Purify the crude residue immediately by passing it through a short pad of neutral, deactivated Alumina ( Al2​O3​ ) using a light petroleum/EtOAc gradient. Standard acidic silica gel will decompose the azirine ring[4],[7].

Part 3: Quantitative Impurity Profiling

Use the following table to cross-reference analytical signatures with their root causes and implement the correct prevention strategy.

Impurity ClassStructural SignaturePrimary CausePrevention StrategyAnalytical Detection (NMR/MS)
Ring-Opened Amides Loss of azirine C=N bondHydrolysis during aqueous workupQuench with sat. NH4​Cl ; avoid acidic pH[4]1H NMR: Appearance of N-H (~8.0 ppm); 13C NMR: C=O (~170 ppm)
Oxidized Isoindole Phthalimide core O2​ / Ambient light exposureDegassed solvents; Argon atmosphere[3]MS (ESI): [M+16] or [M+32] peaks; Loss of isoindole aromatic protons
Diels-Alder Dimers Complex aliphatic signalsThermal stress / High concentrationEvaporate < 25 °C; store in dilute solution[6],[5]NMR: Broadened peaks; MS: Strong [2M] mass cluster
Unreacted Precursors Azide group (- N3​ ) presenceIncomplete cyclizationMonitor reaction completion strictlyIR: Strong absorption at ~2100 cm−1

Part 4: Degradation & Isolation Pathway

The following system diagram maps the causality between experimental conditions and the resulting chemical fate of the extraction.

G Crude Crude Reaction Mixture (CAS 497145-54-7 + Byproducts) Extract Cold LLE (Ether/NH4Cl) Anaerobic & Light-Shielded Crude->Extract Quench & Workup Target 1H-Azirino[2,1-a]isoindole (Target Product) Purify Deactivated Alumina Filtration or Low-Temp Crystallization Target->Purify Final Polishing Imp1 Ring-Opened Amides (Hydrolysis) Imp2 Phthalimide Derivatives (Oxidation) Imp3 Diels-Alder Dimers (Polymerization) Extract->Target Optimal Conditions Extract->Imp1 Acidic pH / H2O Extract->Imp2 O2 / Light Exposure Extract->Imp3 Heat (>25°C) / High Conc.

Workflow and degradation pathways during the extraction of 1H-Azirino[2,1-a]isoindole.

Part 5: References

  • Title: Buy 1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl- (EVT-13935110) | Source: EvitaChem | URL: 1

  • Title: Synthesis and Diels-Alder reactions of 2H-azirine-3-carboxamides | Source: ResearchGate | URL: 6

  • Title: Copper(II)-Catalyzed (3+2) Cycloaddition of 2H-Azirines to Six-Membered Cyclic Enols | Source: MDPI | URL: 2

  • Title: Azirine-Based Synthesis of Alkynylpyrroles | Source: ACS Publications | URL: 4

  • Title: Common challenges in the scale-up of isoindole production | Source: BenchChem | URL: 5

  • Title: Electrochemical Iodine-Mediated Oxidation of Enamino-Esters to 2H-Azirine-2-Carboxylates | Source: D-NB.info | URL: 7

  • Title: Synthesis of Sterically Protected Isoindoles from ortho-Phthalaldehyde | Source: Thieme Connect | URL: 3

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

1H-Azirino[2,1-a]isoindole(9CI) proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1H-Azirino[2,1-a]isoindole(9CI) The disposal of complex nitrogenous heterocycles, particularly those containing highly strained rings, requires rigorous operational protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1H-Azirino[2,1-a]isoindole(9CI)

The disposal of complex nitrogenous heterocycles, particularly those containing highly strained rings, requires rigorous operational protocols to protect laboratory personnel and the environment. 1H-Azirino[2,1-a]isoindole(9CI) (CAS: 497145-54-7)[1] is a specialized compound that fuses an electron-rich isoindole system with a highly reactive aziridine ring.

Because aziridines are potent alkylating agents and are susceptible to violent, exothermic polymerization[2], this compound cannot simply be discarded into standard organic waste streams. This guide outlines the causality behind its hazards and provides a self-validating, step-by-step protocol for its chemical deactivation and ultimate disposal.

Chemical Hazard Profile & Causality

To safely dispose of 1H-Azirino[2,1-a]isoindole, operators must understand the mechanistic drivers of its instability:

  • Aziridine Ring Strain: The three-membered aziridine ring possesses roughly 27 kcal/mol of steric strain. This makes the nitrogen highly susceptible to protonation and subsequent nucleophilic attack[2].

  • Exothermic Polymerization: If exposed to concentrated acids, oxidizing agents, or elevated temperatures without thermal control, the ring-opening process can trigger a runaway exothermic polymerization, leading to rapid gas generation and pressure buildup[2].

  • Toxicity: Intact aziridine rings are potent alkylating agents capable of cross-linking DNA, making them highly toxic, mutagenic, and potentially carcinogenic[2][3].

HazardLogic A 1H-Azirino[2,1-a]isoindole (CAS: 497145-54-7) B Aziridine Ring (High Steric Strain) A->B C Isoindole System (Electron Rich) A->C D Acid/Nucleophile Attack (Ring Opening) B->D Controlled E Exothermic Polymerization (Gas & Pressure Buildup) B->E Uncontrolled F Potent Alkylating Agent (Mutagenic/Toxic) B->F Biological

Structural hazard logic of 1H-Azirino[2,1-a]isoindole guiding disposal protocols.

Pre-Disposal Logistics & Quantitative Data

Before initiating any disposal or quenching procedures, ensure all engineering controls and Personal Protective Equipment (PPE) are strictly implemented. Standard nitrile gloves often provide insufficient breakthrough times for reactive aziridines; specialized materials are required[3].

Table 1: Operational Safety & Logistics Parameters

ParameterSpecification / Guideline
Primary Hazard Class Reactive Heterocycle, Alkylating Agent, Mutagen
Engineering Controls Certified Chemical Fume Hood (mandatory)[2][3]
Recommended Gloves Polyvinyl Alcohol (PVA) or Butyl rubber[3]
Thermal Control Limit < 20 °C (Ice-water bath required during quenching)
Neutralization Target pH 6.0 – 8.0[3]
Ultimate Disposal Route Licensed Hazardous Waste Incineration[3]

Primary Disposal Protocol: Acid-Catalyzed Ring Opening

Directly adding 1H-Azirino[2,1-a]isoindole to a mixed waste carboy poses a severe risk of incompatible reactions. The preferred operational plan is to chemically deactivate the aziridine ring via controlled, acid-catalyzed hydrolysis or nucleophilic ring-opening prior to final disposal[3].

Step-by-Step Methodology:

  • Preparation & Dilution: Operating inside a fume hood, dissolve the 1H-Azirino[2,1-a]isoindole waste in a compatible, inert solvent (e.g., THF or an appropriate aqueous/organic mixture) to reduce its concentration and mitigate the intensity of the upcoming exothermic reaction[3].

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath. Causality: The ring-opening of aziridines is highly exothermic. Failing to dissipate this heat can cause the solvent to boil or trigger uncontrolled polymerization[2][3].

  • Acid Addition: Using an addition funnel, slowly add dilute acetic acid (or 1M HCl) dropwise to the solution. Causality: The acid protonates the basic aziridine nitrogen, activating the strained three-membered ring for nucleophilic attack by water or the conjugate base, effectively destroying its biological alkylating potential[3].

  • Agitation & pH Monitoring: Stir the mixture continuously for 2 to 4 hours. Periodically monitor the pH using pH paper or a calibrated meter. Continue the controlled addition of acid until the solution reaches a stable pH between 6.0 and 8.0[3].

  • Self-Validating Verification: Do not assume the reaction is complete based on time alone. Extract a small aliquot and perform a quick ¹H NMR or TLC analysis. Causality: The disappearance of the highly shielded aziridine ring protons (typically appearing upfield) confirms that the toxic pharmacophore has been successfully degraded[2].

  • Final Routing: Once verified and neutralized, transfer the resulting mixture to a compatible, clearly labeled hazardous waste container (e.g., "Hazardous Waste: Neutralized Isoindole Derivatives"). Store in secondary containment away from strong oxidizers until collected by a licensed incineration facility[3][4].

QuenchingWorkflow Start Waste 1H-Azirino[2,1-a]isoindole Temp Thermal Control (Ice Bath <20°C) Start->Temp Acid Dropwise Acid Addition (Dilute Acetic Acid / HCl) Temp->Acid React Ring-Opening Reaction (Exothermic) Acid->React Monitor pH & Analytical Monitoring (Target pH 6.0-8.0, NMR/TLC) React->Monitor Dispose Route to Licensed Incineration Monitor->Dispose

Step-by-step controlled ring-opening and neutralization workflow.

Emergency Spill Protocols

In the event of an accidental spill of 1H-Azirino[2,1-a]isoindole solutions, immediate containment is required to prevent inhalation exposure and environmental contamination:

  • Evacuation & PPE: Evacuate personnel from the immediate area. Ensure responders are wearing respiratory protection (if vapors are present), a face shield, and heavy-duty chemical-resistant gloves[3].

  • Containment: Do not use combustible materials like paper towels to absorb reactive aziridines. Use an inert, liquid-absorbent material such as Chemizorb®, dry sand, or vermiculite[5].

  • Collection: Use spark-proof tools to sweep up the absorbed mixture[5]. Place the material into a tightly sealed, properly labeled hazardous waste container.

  • Decontamination: Wash the affected surface area thoroughly with copious amounts of soap and water[4]. Do not allow the unreacted chemical or the cleanup runoff to enter storm sewers or drains[4][5].

References

  • Material Safety Data Sheet - 1-Aziridineethanol. Cole-Parmer. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1H-Azirino[2,1-a]isoindole(9CI)

As a Senior Application Scientist, I frequently consult with drug development professionals who are scaling up syntheses involving complex, fused-ring nitrogenous systems. The compound 1H-Azirino[2,1-a]isoindole(9CI) (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who are scaling up syntheses involving complex, fused-ring nitrogenous systems. The compound 1H-Azirino[2,1-a]isoindole(9CI) (CAS No. 497145-54-7)[1] is a prime example of a high-value, high-risk chemical building block. It is not enough to simply follow a generic safety data sheet; researchers must understand the causality behind the chemical's hazards to implement a self-validating safety protocol.

This guide provides the authoritative operational and disposal frameworks required to handle this compound safely, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel protection.

Part 1: Mechanistic Toxicology (The "Why" Behind the Danger)

To design an effective safety protocol, we must first deconstruct the molecule's reactivity. 1H-Azirino[2,1-a]isoindole(9CI) fuses an isoindole core with an aziridine ring[2]. This dual-motif structure presents two distinct toxicological threats:

  • The Aziridine Alkylation Threat: The three-membered aziridine ring is characterized by internal bond angles of approximately 60°, which severely deviates from the ideal 109.5° sp³ bond angle, creating [3]. This thermodynamic instability makes the ring highly susceptible to nucleophilic attack and subsequent ring-opening[3]. In a biological context, the compound acts as a potent, [4]. If absorbed, it covalently binds to the nitrogenous bases of DNA, leading to severe mutagenic, teratogenic, and carcinogenic outcomes[4],[5].

  • The Isoindole Systemic Toxicity: The isoindole framework shares toxicological characteristics with aromatic amines, which are notorious for their ability to rapidly [6] and cause systemic organ toxicity, including hepatic and renal damage[7].

Quantitative Hazard Profile

Understanding the quantitative limits of these substructures dictates our operational boundaries.

PropertyRepresentative ValueOperational Implication
Aziridine LD50 (Oral, Rat) ~14 mg/kg[3]Highly toxic; requires rigorous prevention of accidental ingestion/inhalation.
Aziridine Inhalation LC50 15 ppm (8-hour)[8]Extreme inhalation hazard; mandates Class II Type B2 fume hood usage.
Ring Strain Angle ~60°[3]High thermodynamic instability; acts as a rapid DNA alkylator[4].

Part 2: The Self-Validating PPE Matrix

Because of this dual-threat profile, standard laboratory Personal Protective Equipment (PPE) is fundamentally inadequate. The matrix below establishes a self-validating system where every layer of defense backs up the previous one.

Protection ZoneRequired EquipmentMechanistic Justification
Ocular/Facial ANSI Z87.1 Chemical Goggles + Full Face ShieldAziridines can cause severe corneal damage and chemical conjunctivitis upon contact with mucous membranes[8],[5].
Dermal (Hands) Double Gloving: Inner 4-mil Nitrile, Outer 14-mil Butyl RubberAromatic amines and aziridines rapidly permeate standard latex and thin nitrile[6]. Butyl rubber provides superior resistance to highly reactive alkylating agents.
Dermal (Body) Chemical-resistant Tyvek® suit or heavy-duty rubber apron over a lab coatPrevents systemic absorption via accidental spills, which can cause heritable genetic damage[8].
Respiratory NIOSH-approved full-face respirator with Organic Vapor (OV) cartridgesAziridine derivatives have high vapor pressures and are , causing pulmonary edema[8],[5].

Part 3: Operational Workflows & Methodologies

Protocol 1: Safe Weighing and Transfer

Trustworthiness Check: This protocol ensures that the compound never enters the ambient laboratory atmosphere, validating your respiratory safety measures.

  • Preparation: Verify that the Class II, Type B2 exhaust fume hood is operating at a minimum face velocity of 100 fpm. Line the hood floor with chemical-absorbent bench paper.

  • Donning PPE: Apply the PPE matrix strictly. Inspect outer butyl gloves for pinhole leaks using the inflation method before use[6].

  • In-Hood Transfer: Bring the sealed primary container of 1H-Azirino[2,1-a]isoindole(9CI) into the hood. Use an anti-static spatula to transfer the solid/liquid to a pre-tared, sealable reaction vial.

  • Sealing: Cap the reaction vial tightly before removing it from the analytical balance area. Wipe the exterior of the vial with a solvent-dampened wipe (e.g., isopropanol) to remove microscopic dust before transferring it to the reaction manifold.

Protocol 2: Emergency Spill Quenching and Disposal

Because aziridines are highly reactive electrophiles, we can neutralize them using acid-catalyzed nucleophilic ring-opening.

  • Evacuation & Containment: For spills >50 mg outside the hood, evacuate the area immediately[6]. For in-hood spills, proceed to step 2.

  • Chemical Quenching: Do not simply wipe up the spill. Flood the spill area with a 5% aqueous sodium bisulfate ( NaHSO4​ ) solution or dilute hydrochloric acid (0.1 M HCl). The acidic environment protonates the aziridine nitrogen, drastically accelerating the ring-opening reaction by ambient water or chloride nucleophiles, thereby destroying its alkylating potential.

  • Absorption: Allow 15 minutes for the quenching reaction to reach completion. Absorb the neutralized liquid with inert spill pads.

  • Waste Segregation: Place all pads, contaminated bench paper, and outer gloves into a designated, clearly labeled "Mutagenic/Alkylating Waste" container[6]. Never mix with general organic waste.

Part 4: Workflow Visualization

G Start 1H-Azirino[2,1-a]isoindole Handling Initiation PPE Don Comprehensive PPE (Respirator, Double Nitrile) Start->PPE Hood Transfer to Class II Type B2 Fume Hood PPE->Hood Reaction Execute Reaction (Inert Atmosphere) Hood->Reaction Spill Spill Detected? Reaction->Spill Decon Neutralize with Acidic Electrophile Quench Spill->Decon Yes Waste Segregate as Highly Toxic/Mutagenic Waste Spill->Waste No Decon->Waste End Safe Project Completion Waste->End

Figure 1: Safe handling, reaction, and emergency decontamination workflow for azirino-isoindoles.

References

  • Wikipedia Contributors. "Aziridine." Wikipedia, The Free Encyclopedia.[Link]

  • Australian Government Department of Health. "Aziridines: Human health tier II assessment." Industrial Chemicals. [Link]

  • International Agency for Research on Cancer (IARC). "Aziridine - Re-evaluation of Some Organic Chemicals." NIH. [Link]

  • National Center for Biotechnology Information. "Aziridine." PubChem Compound Summary.[Link]

  • National Institutes of Health (NIH). "The chemistry of isoindole natural products." PMC.[Link]

  • National Institutes of Health (NIH). "Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives." PMC.[Link]

Sources

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